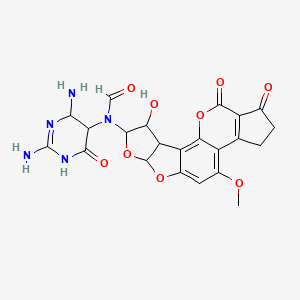
Afb1-fapyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afb1-fapyr, also known as this compound, is a useful research compound. Its molecular formula is C22H21N5O9 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics of Aflatoxin B1
Recent studies have utilized physiologically based pharmacokinetic (PBPK) modeling to understand how co-administration of drugs like efavirenz (EFV) affects the metabolism of AFB1. EFV, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment, has been shown to induce cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of AFB1.
Key Findings from PBPK Studies
- Impact on Metabolism : Co-administration of EFV with AFB1 resulted in altered pharmacokinetics, including decreased maximum concentration (Cmax) and area under the curve (AUC) for AFB1, indicating increased clearance rates in certain populations .
- Metabolite Formation : Chronic exposure to EFV led to changes in the formation of AFB1 metabolites, suggesting that drug interactions can modify the toxicological profile of AFB1 .
Therapeutic Implications
The interaction between AFB1 and FAP presents potential therapeutic avenues. FAP is expressed in the tumor microenvironment and plays a role in cancer progression. Targeting FAP could enhance drug delivery to tumors while mitigating the toxic effects of AFB1.
Case Studies and Research Insights
- FAP as a Target : Nanoparticles designed to target FAP have shown promise in delivering chemotherapeutic agents directly to tumors, potentially improving efficacy while reducing systemic toxicity .
- Combination Therapies : Studies indicate that combining FAP inhibitors with traditional therapies may enhance treatment outcomes in cancers where FAP is overexpressed .
Data Table: Summary of Key Research Findings
Eigenschaften
CAS-Nummer |
83953-67-7 |
|---|---|
Molekularformel |
C22H21N5O9 |
Molekulargewicht |
499.4 g/mol |
IUPAC-Name |
N-(2,4-diamino-6-oxo-4,5-dihydro-1H-pyrimidin-5-yl)-N-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)formamide |
InChI |
InChI=1S/C22H21N5O9/c1-33-8-4-9-12(16-11(8)6-2-3-7(29)10(6)20(32)35-16)13-15(30)19(36-21(13)34-9)27(5-28)14-17(23)25-22(24)26-18(14)31/h4-5,13-15,17,19,21,30H,2-3,23H2,1H3,(H3,24,25,26,31) |
InChI-Schlüssel |
FHOGQUJXZQHYJR-UHFFFAOYSA-N |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O |
Kanonische SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N(C=O)C6C(N=C(NC6=O)N)N)O |
Synonyme |
2,3-dihydro-2,3-(N(5)-formyl-2',5',6'-triamino-4-oxo-N(5)-pyrimidyl)-3-hydroxyaflatoxin B(1) AFB1-FAPy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















